molecular formula C8H6BFO3 B2709126 (7-Fluoro-1-benzofuran-2-yl)boronic acid CAS No. 2246800-30-4

(7-Fluoro-1-benzofuran-2-yl)boronic acid

Cat. No. B2709126
CAS RN: 2246800-30-4
M. Wt: 179.94
InChI Key: DAWCSQPYOXXIGQ-UHFFFAOYSA-N
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Description

“(7-Fluoro-1-benzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 2246800-30-4 . It has a molecular weight of 179.94 and is typically stored at a temperature of 4°C . The compound is usually available in powder form .


Synthesis Analysis

Benzofuran-2-boronic Acid, a similar compound, is used as a reagent in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . The synthesis of “(7-Fluoro-1-benzofuran-2-yl)boronic acid” might involve similar processes.


Molecular Structure Analysis

The IUPAC name for this compound is (7-fluorobenzofuran-2-yl)boronic acid . The InChI code is 1S/C8H6BFO3/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,11-12H .


Chemical Reactions Analysis

Benzofuran-2-boronic Acid is a reagent used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . It’s reasonable to assume that “(7-Fluoro-1-benzofuran-2-yl)boronic acid” might have similar reactivity.


Physical And Chemical Properties Analysis

“(7-Fluoro-1-benzofuran-2-yl)boronic acid” is a powder with a molecular weight of 179.94 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Fluorinated Furans and Benzofurans

Fluorinated furans and benzofurans, including “(7-Fluoro-1-benzofuran-2-yl)boronic acid”, are used in the synthesis of various organic compounds . They are particularly useful due to their significant pharmacological properties .

Pharmacological Applications

Fluorinated furans and benzofurans have important pharmacological properties. For example, they have been found to have oxytocin antagonist properties, inhibit HIV-1 reverse transcriptase at the nanomolar level, reveal antimalarial activity, and demonstrate antibacterial properties .

Antibacterial Activity

Furan derivatives, including fluorinated furans and benzofurans, have been found to have significant antibacterial activity against both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antimicrobial compounds.

Antimicrobial Drugs

Furan-containing compounds, including fluorinated furans and benzofurans, have been used as antimicrobial drugs. They are particularly effective in the fight against bacterial strain-caused infection .

Synthesis of Novel Furan Derivatives

“(7-Fluoro-1-benzofuran-2-yl)boronic acid” can be used in the synthesis of novel furan derivatives. These derivatives have been found to have a wide range of advantageous biological and pharmacological characteristics .

Suzuki–Miyaura Cross-Coupling Reaction

“(7-Fluoro-1-benzofuran-2-yl)boronic acid” can be used in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to synthesize various organic compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Boronic acids, including “(7-Fluoro-1-benzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research may continue to explore these applications and potentially discover new ones.

Mechanism of Action

Target of Action

Boronic acids, including (7-fluoro-1-benzofuran-2-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (7-Fluoro-1-benzofuran-2-yl)boronic acid would interact with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the (7-Fluoro-1-benzofuran-2-yl)boronic acid, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic molecules .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (7-Fluoro-1-benzofuran-2-yl)boronic acid. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

(7-fluoro-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCSQPYOXXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C(=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2246800-30-4
Record name (7-fluoro-1-benzofuran-2-yl)boronic acid
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